molecular formula C8H17N2NaO5S2 B13400538 N-(Dithiocarbamoyl)-N-methyl-D-glucamine,sodium salt

N-(Dithiocarbamoyl)-N-methyl-D-glucamine,sodium salt

Cat. No.: B13400538
M. Wt: 308.4 g/mol
InChI Key: XUCFWEXYYSBCNA-LJTMIZJLSA-N
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Description

N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is a chemical compound known for its unique properties and applications in various fields. This compound belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate functional group. Dithiocarbamates are widely used in agriculture, medicine, and industry due to their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT typically involves the reaction of N-methyl-D-glucamine with carbon disulfide and sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired dithiocarbamate salt. The general reaction scheme is as follows:

N-methyl-D-glucamine+CS2+NaOHN-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT\text{N-methyl-D-glucamine} + \text{CS}_2 + \text{NaOH} \rightarrow \text{N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT} N-methyl-D-glucamine+CS2​+NaOH→N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT

Industrial Production Methods

In industrial settings, the production of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is carried out in large-scale reactors. The process involves the continuous addition of carbon disulfide and sodium hydroxide to a solution of N-methyl-D-glucamine, followed by purification steps to isolate the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the dithiocarbamate group to thiol derivatives.

    Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated dithiocarbamates.

Scientific Research Applications

N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antifungal and anticancer activities.

    Industry: Utilized in the formulation of pesticides and fungicides due to its biocidal properties.

Mechanism of Action

The mechanism of action of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT involves the interaction of the dithiocarbamate group with metal ions and thiol-containing biomolecules. The compound can chelate metal ions, thereby inhibiting metalloenzymes and disrupting metal-dependent biological processes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium diethyldithiocarbamate
  • Potassium dimethyldithiocarbamate
  • Zinc dimethyldithiocarbamate

Uniqueness

N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other dithiocarbamates, it exhibits enhanced solubility in water and a broader spectrum of biological activities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H17N2NaO5S2

Molecular Weight

308.4 g/mol

IUPAC Name

sodium;1-methyl-1-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]-3-sulfidothiourea

InChI

InChI=1S/C8H17N2O5S2.Na/c1-10(8(16)9-17)2-4(12)6(14)7(15)5(13)3-11;/h4-7,11-15H,2-3H2,1H3,(H-,9,16,17);/q-1;+1/t4-,5+,6+,7+;/m0./s1

InChI Key

XUCFWEXYYSBCNA-LJTMIZJLSA-N

Isomeric SMILES

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)N[S-].[Na+]

Canonical SMILES

CN(CC(C(C(C(CO)O)O)O)O)C(=S)N[S-].[Na+]

Origin of Product

United States

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